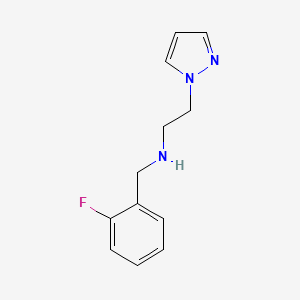
n-Allyl-2-((4-hydroxyphenyl)thio)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
n-Allyl-2-((4-hydroxyphenyl)thio)acetamide is an organic compound with the molecular formula C11H13NO2S This compound is characterized by the presence of an allyl group, a hydroxyphenyl group, and a thioacetamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of n-Allyl-2-((4-hydroxyphenyl)thio)acetamide typically involves the reaction of 4-hydroxyphenylthiol with allyl bromide in the presence of a base such as sodium hydroxide. The resulting product is then reacted with chloroacetamide under basic conditions to yield the final compound. The reaction conditions often include:
Temperature: Room temperature to 60°C
Solvent: Commonly used solvents include ethanol or methanol
Reaction Time: Several hours to overnight
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors for large-scale production.
化学反応の分析
Types of Reactions
n-Allyl-2-((4-hydroxyphenyl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The thioacetamide moiety can be reduced to form corresponding amines.
Substitution: The allyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of amines and other reduced derivatives.
Substitution: Formation of substituted allyl derivatives.
科学的研究の応用
n-Allyl-2-((4-hydroxyphenyl)thio)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of n-Allyl-2-((4-hydroxyphenyl)thio)acetamide involves its interaction with various molecular targets and pathways:
Molecular Targets: It can interact with enzymes and receptors involved in oxidative stress and inflammation.
Pathways: It may modulate pathways related to the production of reactive oxygen species and the inflammatory response.
類似化合物との比較
Similar Compounds
- N-Phenylacetamide
- N-(4-Hydroxyphenyl)acetamide
- N-(4-Methoxyphenyl)acetamide
- N-(4-Bromophenyl)acetamide
Uniqueness
n-Allyl-2-((4-hydroxyphenyl)thio)acetamide is unique due to the presence of the allyl and thioacetamide groups, which confer distinct chemical reactivity and potential biological activities compared to its analogs.
特性
分子式 |
C11H13NO2S |
|---|---|
分子量 |
223.29 g/mol |
IUPAC名 |
2-(4-hydroxyphenyl)sulfanyl-N-prop-2-enylacetamide |
InChI |
InChI=1S/C11H13NO2S/c1-2-7-12-11(14)8-15-10-5-3-9(13)4-6-10/h2-6,13H,1,7-8H2,(H,12,14) |
InChIキー |
UYUKFBKCLPNWDZ-UHFFFAOYSA-N |
正規SMILES |
C=CCNC(=O)CSC1=CC=C(C=C1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-{[(E)-pyridin-4-ylmethylidene]amino}benzoic acid](/img/structure/B14910601.png)
![tert-Butyl 7-bromo-9b-((4-fluorophenyl)sulfonyl)-1,2,3a,4,5,9b-hexahydro-3H-benzo[e]indole-3-carboxylate](/img/structure/B14910604.png)




![N-{[2-(3-pyridinylcarbonyl)hydrazino]carbonothioyl}-1-adamantanecarboxamide](/img/structure/B14910626.png)
![n-Benzyl-2,3-dihydrobenzo[b]thiophene-2-carboxamide](/img/structure/B14910638.png)




